tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate
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Overview
Description
tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate is a chemical compound that features a tert-butyl group attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate typically involves the reaction of tert-butyl (S)-2-(3-bromopropyl)morpholine-4-carboxylate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the use of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in various biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific biological pathways.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)-2-(3-bromopropyl)morpholine-4-carboxylate
- tert-Butyl (S)-2-(3-hydroxypropyl)morpholine-4-carboxylate
- tert-Butyl (S)-2-(3-chloropropyl)morpholine-4-carboxylate
Uniqueness
tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate is unique due to the presence of the amino group, which imparts specific reactivity and binding properties. This makes it particularly useful in applications where selective interactions with biological targets are required.
Properties
Molecular Formula |
C12H24N2O3 |
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Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(3-aminopropyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-8-16-10(9-14)5-4-6-13/h10H,4-9,13H2,1-3H3/t10-/m0/s1 |
InChI Key |
DVPLUXDEKMZVNJ-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)CCCN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CCCN |
Origin of Product |
United States |
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